

Introduction: Unveiling the Potential of a Versatile Fluorinated Aromatic

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Compound of Interest

Compound Name: 3-Ethoxy-2-fluorobenzonitrile

CAS No.: 1033202-20-8

Cat. No.: B1421277

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In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. **3-Ethoxy-2-fluorobenzonitrile** emerges as a significant building block in this context, offering a unique combination of reactive handles—a nitrile, a fluoro group, and an ethoxy moiety—on an aromatic ring. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical identity, properties, safe handling protocols, and a representative synthetic workflow, underscoring its potential in the synthesis of complex molecular architectures.

Chemical Identity and Registry Information

The unambiguous identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. **3-Ethoxy-2-fluorobenzonitrile** is registered under the following identifiers:

- CAS Number: 1033202-20-8[1][2][3]

- Molecular Formula: C₉H₈FNO[1][2]
- IUPAC Name: **3-Ethoxy-2-fluorobenzonitrile**
- Synonyms: ACMC-20986e, SCHEMBL1579020, CTK4A1971[1][2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for designing experiments, predicting its behavior in various systems, and ensuring its proper storage and handling. The key properties of **3-Ethoxy-2-fluorobenzonitrile** are summarized below.

Property	Value	Source
Molecular Weight	165.16 g/mol	[1]
Exact Mass	165.05900 u	[2]
XLogP3	2.1	[2]
Topological Polar Surface Area (TPSA)	33 Å ²	[2]
Storage Temperature	2-8°C	

Safety and Handling: A Proactive Approach

While a specific Safety Data Sheet (SDS) for **3-Ethoxy-2-fluorobenzonitrile** is not readily available in the provided search results, a conservative and safe handling protocol can be established by examining the SDS of structurally related compounds, such as 3-ethoxybenzonitrile and 2-fluorobenzonitrile. It is imperative to treat **3-Ethoxy-2-fluorobenzonitrile** with a similar level of caution.

General Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5][6]

- Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Avoid Contact: Take measures to prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[\[2\]](#)[\[4\]](#)[\[6\]](#)
- Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[\[2\]](#)[\[5\]](#)

First Aid Measures (Based on Analogs):

- If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[\[4\]](#)[\[6\]](#)
- In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[\[4\]](#)[\[6\]](#)
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[\[4\]](#)[\[6\]](#)
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[\[4\]](#)[\[6\]](#)

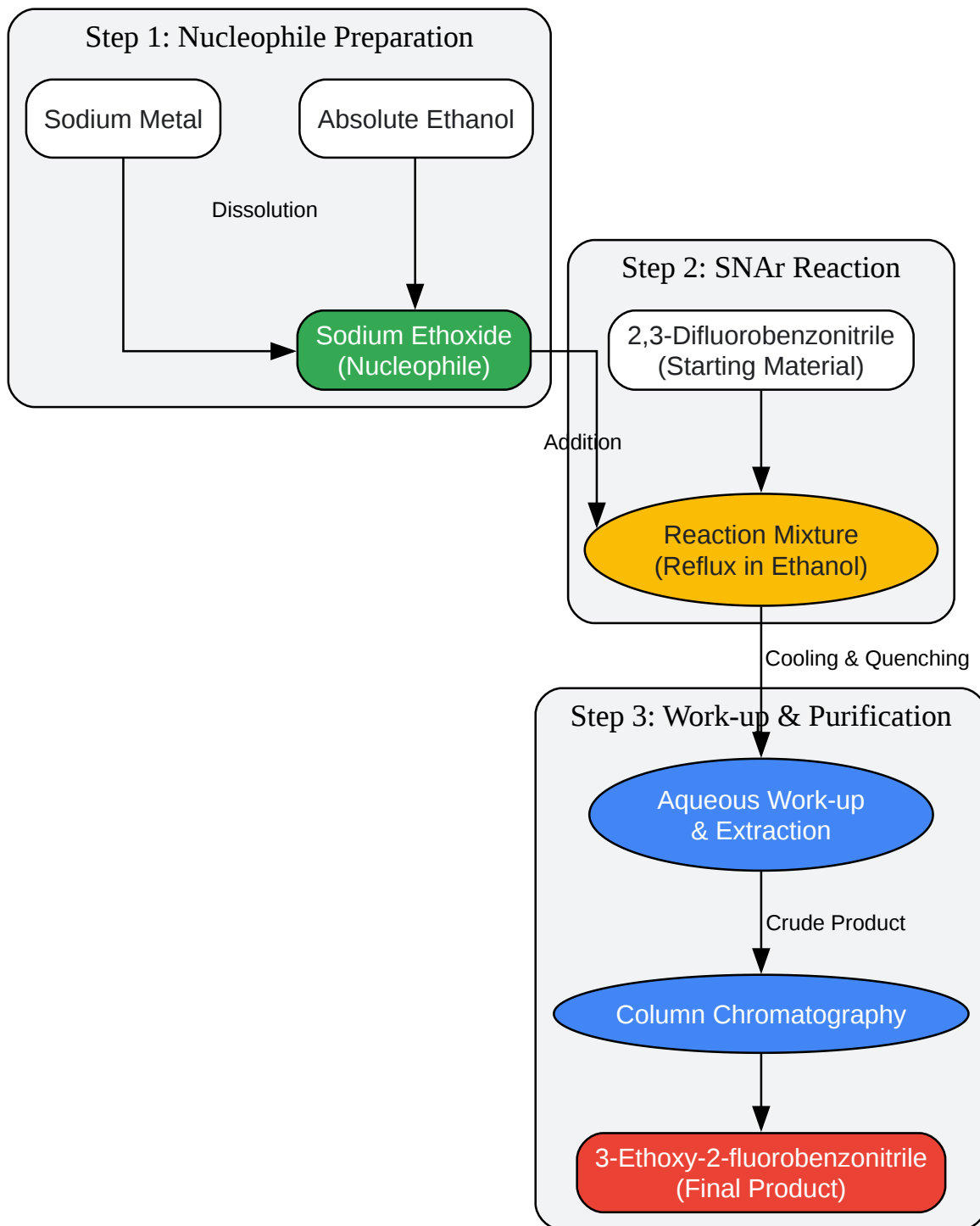
Representative Synthetic Workflow: Nucleophilic Aromatic Substitution

The synthesis of **3-Ethoxy-2-fluorobenzonitrile** can be logically approached through a nucleophilic aromatic substitution (S_NAr) reaction. This common and reliable method in organic chemistry is ideal for introducing alkoxy groups onto activated aromatic rings. The following protocol is a representative example based on established chemical principles for similar transformations.

Reaction Principle: The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring towards nucleophilic attack. A suitable starting material would be a di-halogenated benzonitrile, where one halogen is more susceptible to substitution.

Step-by-Step Protocol:

- **Preparation of Sodium Ethoxide:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.
- **Reaction Setup:** To the freshly prepared sodium ethoxide solution, add a suitable starting material such as 2,3-difluorobenzonitrile.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time will vary depending on the specific substrate and reaction scale.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **3-Ethoxy-2-fluorobenzonitrile**.



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Caption: Representative workflow for the synthesis of **3-Ethoxy-2-fluorobenzonitrile**.

Applications in Research and Development

Fluorinated aromatic compounds are highly valued in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups. Benzonitrile-containing molecules are also precursors to a wide array of other functional groups and are themselves present in numerous bioactive compounds.

3-Ethoxy-2-fluorobenzonitrile serves as a versatile intermediate for the synthesis of:

- **Bioactive Heterocycles:** The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing entry into a variety of heterocyclic systems.
- **Novel Scaffolds for Drug Discovery:** The unique substitution pattern allows for further functionalization at the remaining positions on the aromatic ring, enabling the exploration of new chemical space. The importance of related fluorinated building blocks, like 2-amino-3-fluorobenzoic acid, in the synthesis of anti-inflammatory agents and other therapeutics highlights the potential of this class of compounds.^[7]

Conclusion

3-Ethoxy-2-fluorobenzonitrile is a valuable and versatile building block for advanced chemical synthesis. Its unique combination of functional groups makes it an attractive starting material for the development of novel pharmaceuticals and functional materials. A thorough understanding of its properties and adherence to safe handling practices are essential for its effective and responsible use in the laboratory.

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